molecular formula C10H10O B052770 1-Tetralone CAS No. 529-34-0

1-Tetralone

Cat. No. B052770
CAS RN: 529-34-0
M. Wt: 146.19 g/mol
InChI Key: XHLHPRDBBAGVEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Tetralone can be synthesized through various methods, including the silver-catalyzed ring expansion of tertiary cyclobutanols, which provides a practical approach to accessing diverse 1-tetralone building blocks under mild reaction conditions (Yu et al., 2015). Another method involves the synthesis of 6-Iodo-1-Tetralone from tetrahydronaphthalene through a five-step process, highlighting its importance as an intermediate for the synthesis of 5-HT6 receptor antagonists (Da-wei, 2013).

Molecular Structure Analysis

1-Tetralone's structure is characterized by its tetralin core, a bicyclic moiety composed of a benzene ring fused to a six-membered carbocycle with a ketone functionality. This structural motif is found in a wide range of natural products and pharmaceuticals, underlining its significance in drug development and synthesis of natural product analogues (Sibi & Thorat, 2023).

Chemical Reactions and Properties

1-Tetralone undergoes various chemical reactions, including Claisen-Schmidt condensation, which leads to the formation of chalcone derivatives with enhanced inhibitory potency against reactive oxygen species production in macrophages. This demonstrates the compound's potential in medicinal chemistry (Katila et al., 2019).

Physical Properties Analysis

The physical properties of 1-tetralone derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's behavior in chemical reactions and its application in various synthesis processes.

Chemical Properties Analysis

1-Tetralone and its derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophilic additions due to the carbonyl group, making it a versatile intermediate for the synthesis of complex organic molecules. Its chemical stability and reactivity are key factors in its application in organic synthesis and drug development.

Scientific Research Applications

  • Drug Resistance Reversal Agents :

    • 4-Hydroxy-α-tetralone and its derivatives from Ammannia spp. are explored as drug resistance reversal agents in multidrug resistant Escherichia coli. These compounds, particularly compound 1 and its derivative 1e, showed potential in reducing the minimum inhibitory concentration of tetracycline and were effective in inhibiting ATP-dependent efflux pumps, suggesting a role in managing multidrug-resistant infections (Dwivedi et al., 2014).
  • Therapeutic Applications in Drug Discovery :

    • Tetralone derivatives are recognized for their wide applications as analgesics, antidepressants, antifungals, and antibacterials. This study presents various therapeutic applications of tetralone, highlighting its importance in the synthesis of compounds with high therapeutic value (De et al., 2016).
  • Monoamine Oxidase (MAO) Inhibitors :

    • α-Tetralone is a scaffold for designing high-potency MAO inhibitors, useful in treating neurodegenerative and neuropsychiatric disorders like Parkinson’s disease and depression. C6-substituted indanones derived from α-tetralone are particularly potent and selective MAO-B inhibitors (Mostert et al., 2015).
  • Antileishmanial Activity :

    • 4-Hydroxy-1-tetralone isolated from Ampelocera edentula shows activity against leishmaniasis, a disease caused by the protozoan Leishmania braziliensis. It demonstrates effectiveness in experimental treatments of New World cutaneous leishmaniasis (Fournet et al., 1994).
  • Synthetic Approaches and Pharmacological Agents :

    • The 1-tetralone scaffold and its derivatives are important both as pharmacological agents and precursors for natural products and medicinal compounds. This review highlights strategies for nitration of 1-tetralone, leading to the introduction of NO2 functionality at various positions, a critical step in synthesizing pharmacologically active compounds (Sultan et al., 2019).
  • Treatment of Central Nervous System Disorders :

    • Tetralone derivatives are important in developing new drugs for treating central nervous system disorders. A study on the enantioseparation of these derivatives on a chiral stationary phase by HPLC underlines their significance in pharmaceutical research (Qiongwen Zhang et al., 2020).
  • Inhibitory Effects in Hepatocellular Carcinoma :

    • 7-Methoxy-1-tetralone exhibits anti-proliferative and anti-migratory effects in hepatocellular carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment (Wen et al., 2020).
  • Inhibitors of Monoamine Oxidase :

    • A study on α-tetralone derivatives as inhibitors of monoamine oxidase (MAO) underlines their potential in the design of therapies for Parkinson's disease and depression (Legoabe et al., 2014).

Safety And Hazards

1-Tetralone is harmful if swallowed and toxic if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2
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InChI Key

XHLHPRDBBAGVEG-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1
Source PubChem
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID2027175
Record name 1,2,3,4-Tetrahydronaphthalen-1-one
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid; [HSDB] Amber colored liquid; [MSDSonline]
Record name 1-Tetralone
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Boiling Point

255-257 °C @ 760 MM HG
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Flash Point

129 °C, 265 °F
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Solubility

INSOL IN WATER
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Density

1.0988 @ 16 °C/4 °C
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Vapor Pressure

0.01 [mmHg], 0.02 MM HG @ 20 °C
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Product Name

1-Tetralone

Color/Form

LIQUID

CAS RN

529-34-0, 29059-07-2
Record name 1-Tetralone
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Melting Point

8 °C
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Synthesis routes and methods I

Procedure details

Synthetic Scheme III shows the procedure for preparation of 4,5-dihydrobenz[g]indazole compounds embraced by Formula I. In step 1, ethyl trifluoroacetate is reacted with base, such as 25% sodium methoxide in a protic solvent, such as methanol, and a 1-tetralone derivative (9) to give the intermediate diketone (10). In step 2, the diketone (10) in an anhydrous protic solvent, such as absolute ethanol or acetic acid, is treated with the free base or hydrochloride salt of a phenylhydrazine at reflux for 24 hours to afford a mixture of pyrazoles (11) and (12). Recrystallization gives the 4,5-dihydro benz[g]indazolyl-benzenesulfonamide (11). ##STR12##
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Synthesis routes and methods II

Procedure details

The thus-obtained metal complex (1.5 mM) was dispersed as a catalyst in water. Tetralin (15 mM) was dispersed therein as a reaction substrate, and the mixture was shaked in an atmosphere of oxygen at 1 atmospheric pressure to produce tetralol and tetralone. After 24 hours, concentration of tetralin was decreased to 30 % or less based on the initial concentration.
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complex
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Synthesis routes and methods III

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
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71 mg
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[Compound]
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aqueous solution
Quantity
15 mL
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1.1 mL
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3 mL
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Yield
42%
Yield
90%

Synthesis routes and methods IV

Procedure details

The product from Example 66 (7.4 g) was cyclized with methanesulfonic acid (75 ml) at room temperature overnight. The reaction was poured onto water and extracted with methylene chloride. The organic layer was separated, washed with brine, dried and evaporated to afford 4.7 g impure tetralone. Purification was achieved by extraction with hot hexane to obtain 3.7 g pure compound.
Quantity
7.4 g
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75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6,860
Citations
PH Tran, VH Huynh, PE Hansen… - Asian Journal of …, 2015 - Wiley Online Library
… good catalytic performance with the yield of 1-tetralone exceeding 80 % (Table 2, … 1-tetralone was lower due to the formation of the self-aldol condensation byproduct of 1-tetralone …
Number of citations: 21 onlinelibrary.wiley.com
MZ Gibson, MA Nguyen, SK Zingales - Medicinal Chemistry, 2018 - ingentaconnect.com
Background: Chalcones, natural products produced by plants as a natural defense mechanisms against various pathogens, are molecules with structures that include two aromatic rings …
Number of citations: 33 www.ingentaconnect.com
D Łowicki, J Watral, M Jelecki, W Bohusz, M Kwit - Tetrahedron, 2021 - Elsevier
… We have applied to the protonation of 2-methyl-1-tetralone lithium enolate 3, the chiral amines that contain phenol groups within the structure. For preliminary studies, we have chosen …
Number of citations: 4 www.sciencedirect.com
G Esteban, MA LOPEZ‐SANCHEZ, ME Martínez… - …, 1998 - Wiley Online Library
… A Convenient Procedure for the Synthesis of 1-Tetralone Derivatives Using a Suzuki Coupling/Friedel–Crafts Acylation Sequence. …
Number of citations: 47 onlinelibrary.wiley.com
P Katila, A Shrestha, A Shrestha, R Shrestha… - Bioorganic …, 2019 - Elsevier
… In this present study, we report the design and synthesis of a series of thirty-two 1-tetralone or 6-amino-1-tetralone along with halogenated functionalities on 2-benzylidene moiety at …
Number of citations: 15 www.sciencedirect.com
AJ Nielson - Journal of the Chemical Society, Dalton Transactions, 1981 - pubs.rsc.org
… of the cyclopalladated 1 -tetralone oxime complexes in methanol gives the corresponding 8-methoxycarbonyl-1 -tetralone oximes. Hydrogen-1 nmr analysis of 1 -tetralone oxime and Li,[…
Number of citations: 28 pubs.rsc.org
I Lunardi, T Cazetta, GJA Conceicao… - Advanced Synthesis …, 2007 - Wiley Online Library
… To explain the experimental data obtained for deracemization of (Æ)-2-hydroxy-1-tetralone (6), we reasoned that an isomerase is required to perform the isomerization of unreactive (S)-…
Number of citations: 18 onlinelibrary.wiley.com
T Prasomsri, REG Tailleur, WE Alvarez… - Applied Catalysis A …, 2010 - Elsevier
… In this study, we have investigated the reactivity of 1-tetralone in the presence of different … The relative rates of the possible conversion paths of 1-tetralone were found to depend on the …
Number of citations: 15 www.sciencedirect.com
SE Dapurkar, H Kawanami, T Yokoyama… - New Journal of …, 2009 - pubs.rsc.org
… High 1-tetralone selectivity was observed in the presence of CO … 1-tetralone selectivity increases (entries 2–7). However at the moment reason for the increase in selectivity of 1-tetralone …
Number of citations: 21 pubs.rsc.org
G Chehardoli, P Gholamhoseini, A Ebadi… - …, 2022 - Wiley Online Library
… A novel series of 6-methoxy-1-tetralone derivatives bearing N-aryl … potential of 6-methoxy-1-tetralone derivatives bearing N-aryl … of 6-methoxy-1-tetralone derivatives bearing N-Aryl …

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